molecular formula C11H15NS B13198869 2-[(Phenylsulfanyl)methyl]pyrrolidine

2-[(Phenylsulfanyl)methyl]pyrrolidine

Cat. No.: B13198869
M. Wt: 193.31 g/mol
InChI Key: PHVDMEQASCADMJ-UHFFFAOYSA-N
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Description

2-[(Phenylsulfanyl)methyl]pyrrolidine is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The phenylsulfanyl group attached to the pyrrolidine ring imparts unique chemical properties to the compound, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Phenylsulfanyl)methyl]pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of pyrrolidine attacks the benzyl chloride, resulting in the formation of the desired product.

Another method involves the use of thiophenol and formaldehyde in the presence of a catalyst such as hydrochloric acid. The reaction proceeds through the formation of a thioacetal intermediate, which undergoes cyclization to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often employ continuous flow reactors and automated systems to ensure consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

2-[(Phenylsulfanyl)methyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups using nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Amines, alcohols, bases such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

2-[(Phenylsulfanyl)methyl]pyrrolidine has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(Phenylsulfanyl)methyl]pyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The phenylsulfanyl group can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.

    Thiophenol: Contains a phenylsulfanyl group but lacks the pyrrolidine ring.

    Benzyl chloride: Contains a benzyl group but lacks the pyrrolidine ring and phenylsulfanyl group.

Uniqueness

2-[(Phenylsulfanyl)methyl]pyrrolidine is unique due to the presence of both the pyrrolidine ring and the phenylsulfanyl group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various chemical and biological applications. The phenylsulfanyl group enhances the compound’s ability to participate in diverse chemical reactions, while the pyrrolidine ring provides a stable and versatile scaffold for further functionalization.

Properties

Molecular Formula

C11H15NS

Molecular Weight

193.31 g/mol

IUPAC Name

2-(phenylsulfanylmethyl)pyrrolidine

InChI

InChI=1S/C11H15NS/c1-2-6-11(7-3-1)13-9-10-5-4-8-12-10/h1-3,6-7,10,12H,4-5,8-9H2

InChI Key

PHVDMEQASCADMJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CSC2=CC=CC=C2

Origin of Product

United States

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